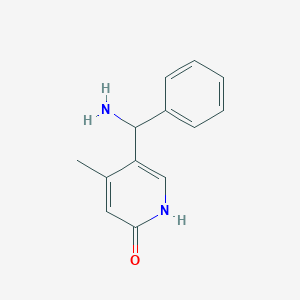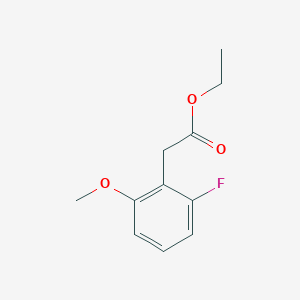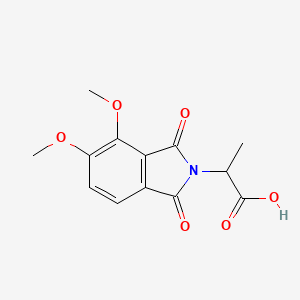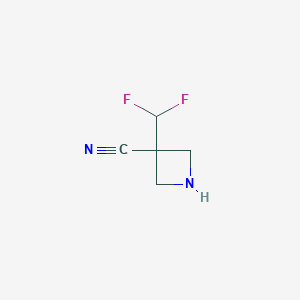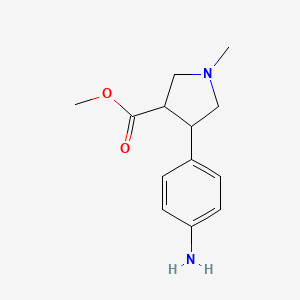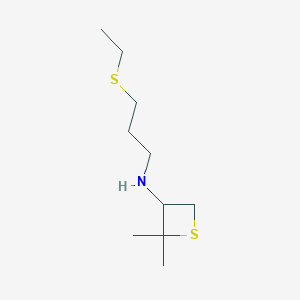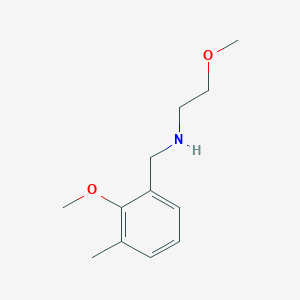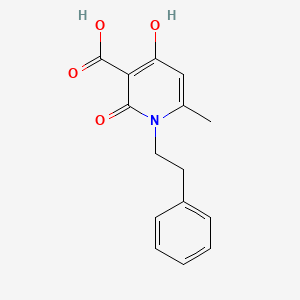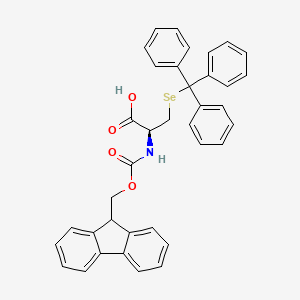
Fmoc-D-Sec(Trt)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Sec(Trt)-OH: is a synthetic compound used in peptide synthesis. It is a derivative of selenocysteine, an amino acid that contains selenium. The compound is protected by two groups: the fluorenylmethyloxycarbonyl (Fmoc) group and the trityl (Trt) group. These protecting groups are used to prevent unwanted reactions during peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Sec(Trt)-OH typically involves the protection of the selenocysteine amino acid. The Fmoc group is introduced to protect the amino group, while the Trt group protects the selenol group. The reaction conditions often involve the use of base catalysts and organic solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as chromatography may be used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-D-Sec(Trt)-OH can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and Trt groups to expose the selenocysteine.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine is commonly used to remove the Fmoc group, while acidic conditions (e.g., trifluoroacetic acid) are used to remove the Trt group.
Coupling: Reagents such as carbodiimides (e.g., DCC) and activators (e.g., HOBt) are used to facilitate peptide bond formation.
Major Products
The major products of these reactions are peptides containing selenocysteine residues, which can be further modified or used in various applications.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-D-Sec(Trt)-OH is used in the synthesis of selenopeptides, which are peptides containing selenocysteine. These selenopeptides have unique properties and are studied for their potential catalytic and redox activities.
Biology
In biological research, selenopeptides are used to study the role of selenocysteine in proteins
Medicine
Selenopeptides synthesized from this compound are investigated for their potential therapeutic applications, including antioxidant and anticancer activities.
Industry
In the industrial sector, selenopeptides are explored for their use in biotechnology and materials science, particularly in the development of novel catalysts and sensors.
Mecanismo De Acción
The mechanism of action of selenocysteine-containing peptides involves the unique properties of selenium. Selenium can participate in redox reactions, making selenocysteine a key component in enzymes that protect cells from oxidative damage. The molecular targets and pathways involved include various redox-active enzymes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Cys(Trt)-OH: A similar compound where sulfur replaces selenium.
Fmoc-D-Sec(Bzl)-OH: Another selenocysteine derivative with a benzyl protecting group instead of Trt.
Uniqueness
Fmoc-D-Sec(Trt)-OH is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to sulfur-containing analogs. The Trt protecting group also provides specific advantages in certain synthetic applications.
Propiedades
Número CAS |
2044709-97-7 |
|---|---|
Fórmula molecular |
C37H31NO4Se |
Peso molecular |
632.6 g/mol |
Nombre IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylselanylpropanoic acid |
InChI |
InChI=1S/C37H31NO4Se/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m1/s1 |
Clave InChI |
BNOGRCVLEKLKJK-UUWRZZSWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[Se]CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Fluorophenyl)-2-methyl-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B13012093.png)
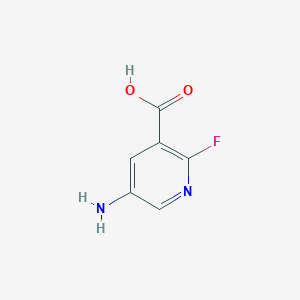

![6-Nitro-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B13012111.png)
